![molecular formula C20H27N3O3 B7451748 Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451748.png)
Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate, also known as EMAQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. EMAQ belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate is not fully understood. However, it is believed that Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate inhibits the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has also been shown to have anti-inflammatory and anti-oxidant effects. Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been shown to reduce the production of inflammatory cytokines and to increase the activity of antioxidant enzymes in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for further drug development. However, Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate. One area of interest is the development of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate derivatives with improved solubility and bioavailability. Another area of interest is the investigation of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate's potential as a treatment for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate and its effects on different cell types.
Méthodes De Synthèse
The synthesis of Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate involves the reaction of 8-methyl-4-aminoquinoline-3-carboxylic acid with 3-morpholinopropylamine, followed by esterification with ethanol. The resulting compound is a white crystalline solid with a melting point of 163-165°C.
Applications De Recherche Scientifique
Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Ethyl 8-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
ethyl 8-methyl-4-(3-morpholin-4-ylpropylamino)quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-3-26-20(24)17-14-22-18-15(2)6-4-7-16(18)19(17)21-8-5-9-23-10-12-25-13-11-23/h4,6-7,14H,3,5,8-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOGPKPFDLLBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

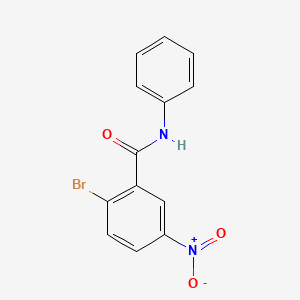
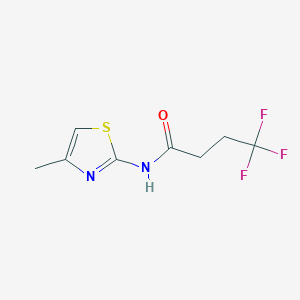
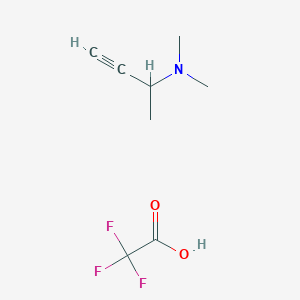
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
![2-methyl-1-[4-methyl-5-(propan-2-yl)-2-propoxybenzenesulfonyl]-2,3-dihydro-1H-indole](/img/structure/B7451706.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid Pinacol Ester](/img/structure/B7451717.png)
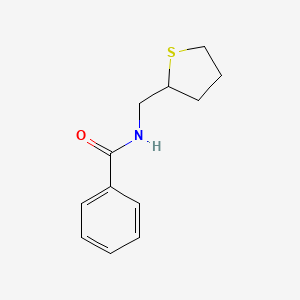

![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)
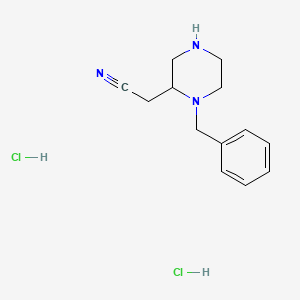

![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)